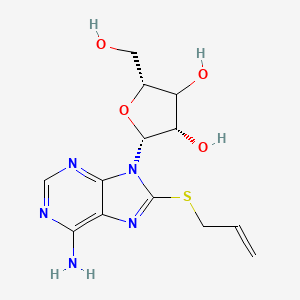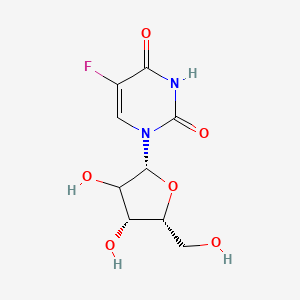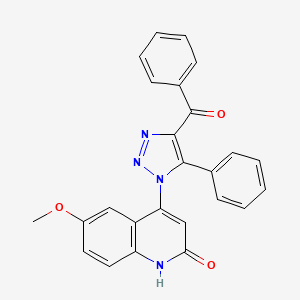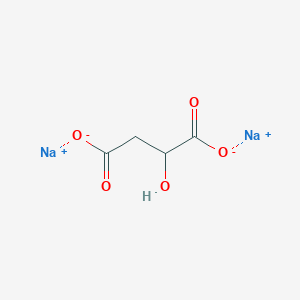
Thymine-13C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thymine-13C is a stable isotope-labeled compound of thymine, a pyrimidine nucleobase found in the nucleic acid of DNA. The “13C” denotes that the compound contains carbon-13, a non-radioactive isotope of carbon. Thymine is one of the four nucleobases in the nucleic acid of DNA, pairing with adenine through two hydrogen bonds. The incorporation of carbon-13 into thymine allows for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thymine-13C typically involves the incorporation of carbon-13 into the thymine molecule. One common method is the use of labeled precursors in the synthesis process. For example, thymine can be synthesized from labeled urea and labeled malonic acid derivatives. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the incorporation of the carbon-13 isotope.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using labeled carbon dioxide (13CO2) as a precursor. The process includes the growth of plants in a 13CO2 atmosphere, which leads to the incorporation of carbon-13 into the plant’s metabolic products. These products are then extracted and purified to obtain this compound. This method ensures a high degree of isotope enrichment and is suitable for producing large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
Thymine-13C undergoes various chemical reactions, including:
Oxidation: Thymine can be oxidized to form thymine glycol, a common DNA lesion.
Reduction: Thymine can be reduced to dihydrothymine under specific conditions.
Substitution: Thymine can undergo substitution reactions, particularly in the presence of halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation reactions often use chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
Oxidation: Thymine glycol
Reduction: Dihydrothymine
Substitution: Halogenated thymine derivatives
Scientific Research Applications
Thymine-13C has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of nucleic acids.
Biology: Employed in metabolic labeling experiments to trace the incorporation of thymine into DNA and study DNA replication and repair mechanisms.
Medicine: Utilized in cancer research to investigate the effects of chemotherapeutic agents on DNA synthesis and repair.
Mechanism of Action
Thymine-13C exerts its effects by incorporating into DNA during the synthesis process. The labeled thymine pairs with adenine in the DNA strand, allowing researchers to trace its incorporation and study the dynamics of DNA replication and repair. The carbon-13 isotope provides a distinct signal in NMR and mass spectrometry, enabling precise quantification and analysis of thymine’s role in various biological processes .
Comparison with Similar Compounds
Similar Compounds
Thymine-15N2,13C:
Thymine-13C5,15N2: Contains five carbon-13 and two nitrogen-15 isotopes, providing even more detailed information for research applications.
Uniqueness
Thymine-13C is unique in its specific labeling with carbon-13, making it particularly useful for studies that require precise tracking of carbon atoms in nucleic acids. Its applications in NMR and mass spectrometry are highly valuable for understanding the structure and function of DNA at a molecular level .
Properties
Molecular Formula |
C5H6N2O2 |
|---|---|
Molecular Weight |
127.11 g/mol |
IUPAC Name |
5-(113C)methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9)/i1+1 |
InChI Key |
RWQNBRDOKXIBIV-OUBTZVSYSA-N |
Isomeric SMILES |
[13CH3]C1=CNC(=O)NC1=O |
Canonical SMILES |
CC1=CNC(=O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[(2R,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12396896.png)




![(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(1R,2R)-1-[(2R,3S,4S)-3,4-dimethyloxolan-2-yl]-1,2-dihydroxypropan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12396948.png)



